Huhs015

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

HUHS015の合成は、容易に入手可能な出発物質から始まる一連の化学反応を伴います。 反応条件は、多くの場合、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います。 工業生産方法は、収率と純度を向上させるためにこれらの反応条件の最適化を伴う場合があります .

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成をもたらす可能性があり、一方、還元は脱ヒドロキシル化生成物を生成する可能性があります .

科学研究の応用

This compoundは、次のものを含む幅広い科学研究の応用を持っています。

化学反応の分析

HUHS015 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a hydroxylated derivative, while reduction may yield a dehydroxylated product .

科学的研究の応用

Efficacy in Preclinical Models

Research has demonstrated that HUHS015 exhibits significant anti-cancer activity against prostate cancer cell lines, particularly DU145. The compound has shown:

- In vitro Activity :

- Half maximal inhibitory concentration (IC50) values of 2.2 μM against DU145 cells.

- In vivo Activity :

- In mouse xenograft models, administration of this compound at a dosage of 32 mg/kg resulted in notable tumor growth suppression.

Table 1: Summary of this compound Efficacy

| Parameter | Value |

|---|---|

| IC50 (in vitro) | 2.2 μM |

| Dosage (in vivo) | 32 mg/kg |

| Tumor Growth Suppression | Significant |

Challenges and Improvements

Despite its promising efficacy, this compound faces challenges regarding its bioavailability due to poor solubility. Research has indicated that insoluble material remains at the injection site after administration. To address this issue, various salts of this compound have been synthesized, with the sodium salt demonstrating improved solubility and pharmacokinetic parameters.

Table 2: Pharmacokinetic Comparison

| Compound | AUC0-24 (μg- h/ml) | Solubility Improvement |

|---|---|---|

| This compound | Low | Original formulation |

| Sodium Salt of this compound | Increased by 8-fold | Enhanced solubility |

Case Studies

- Prostate Cancer Treatment : A study highlighted the use of this compound in combination with other therapeutic agents to enhance its efficacy against prostate cancer. The results indicated that while this compound alone showed significant tumor suppression, its combination with other inhibitors led to synergistic effects.

- Pharmacokinetic Studies : A recent investigation into the pharmacokinetics of both this compound and its sodium salt revealed that the latter significantly improved bioavailability and reduced side effects associated with poor solubility.

作用機序

HUHS015は、前立腺癌抗原-1の酵素活性を阻害することにより、その効果を発揮します。 この阻害は、DNAとRNAのアルキル化損傷の蓄積につながり、次に細胞増殖を抑制し、前立腺癌細胞でアポトーシスを誘導します . This compoundの分子標的は、前立腺癌抗原-1の活性部位を含み、そこでは結合し、酵素が正常な反応を触媒することを妨げます .

類似化合物との比較

HUHS015は、他の類似化合物と比較して、前立腺癌抗原-1の強力な阻害においてユニークです。いくつかの類似化合物には、以下が含まれます。

化合物7l: この化合物は、特にDU145腫瘍を有する異種移植モデルにおいて、this compoundと比較して、より強力なin vivo阻害活性を示しました.

ドセタキセル: アンドロゲン非依存性前立腺癌に臨床的に使用されている薬物であり、特定のモデルではthis compoundと比較して、阻害活性は低くなっています.

This compoundは、前立腺癌抗原-1の特異的な標的化と、ホルモン非依存性前立腺癌細胞への有意な影響により際立っています .

生物活性

HUHS015 is a small molecule identified for its potential therapeutic applications, particularly in the context of cancer treatment and apoptosis induction. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, pharmacokinetics, and potential clinical implications.

This compound has been shown to specifically activate caspase-2-mediated apoptosis . Caspase-2 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis. Research indicates that this compound acts independently of the PIDDosome, a multi-protein complex that typically activates caspase-2 in response to cellular stress. Instead, this compound directly targets the interdomain linker of caspase-2, enhancing its activity and facilitating apoptosis through the mitochondrial pathway via the pro-apoptotic protein BID .

Key Findings:

- Caspase Activation : this compound activates caspase-2 by engaging its interdomain linker, distinguishing it from mouse caspase-2 due to two critical residue differences .

- Role of BID : BID is cleaved by activated caspase-2, which subsequently triggers mitochondrial events leading to cell death .

Efficacy in Cancer Models

This compound has demonstrated significant anti-cancer activity in various studies. It was initially characterized as a PCA-1 inhibitor with an IC50 value of 0.67 μM , effectively suppressing the growth of prostate cancer cells (DU145) both in vitro and in vivo . In xenograft models, this compound exhibited a notable reduction in tumor burden when administered at a dose of 32 mg/kg .

Summary of In Vitro and In Vivo Studies:

| Study Type | Cell Line | IC50 (μM) | Dose (mg/kg) | Results |

|---|---|---|---|---|

| In Vitro | DU145 | 0.67 | N/A | Significant growth inhibition |

| In Vivo | DU145 | 2.2 | 32 | Reduced tumor burden |

Pharmacokinetics

One significant limitation observed with this compound is its poor solubility , which affects its bioavailability and therapeutic efficacy. To address this issue, researchers synthesized several salts of this compound, identifying the sodium salt as particularly effective for in vivo studies.

Pharmacokinetic Improvements:

- Sodium Salt Formulation : The sodium salt improved solubility and bioavailability significantly compared to the original compound.

- Administration Routes : Various routes were tested (subcutaneous, intraperitoneal, intravenous), with intraperitoneal administration showing the highest serum concentrations and bioavailability .

Key Pharmacokinetic Data:

| Administration Route | AUC0-24 (μg·h/ml) | Cmax (μg/ml) |

|---|---|---|

| Subcutaneous | 11.9 | 20.4 |

| Intraperitoneal | 18.6 | 31.7 |

| Oral | 1.3 | N/A |

Case Studies and Clinical Implications

While this compound has shown promise in preclinical models, it has not yet undergone clinical trials. The ongoing research aims to further elucidate its mechanisms and optimize formulations for better efficacy and safety profiles.

Potential Applications:

- Cancer Treatment : Given its ability to induce apoptosis through caspase-2 activation, this compound could be developed as a novel therapeutic agent for cancers resistant to conventional treatments.

- Neurodevelopmental Disorders : The specificity of this compound for human caspase-2 suggests potential applications beyond oncology, possibly in neurodevelopmental disorders where caspase-2 plays a role .

特性

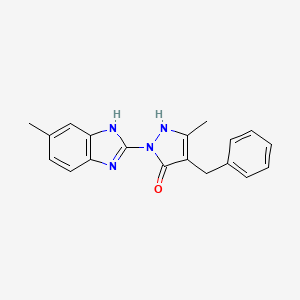

IUPAC Name |

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOKQFQFGHZHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does HUHS015 interact with its target and what are the downstream effects?

A: this compound targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that this compound acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that this compound can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].

Q2: What challenges were encountered with the initial formulation of this compound and how were they addressed?

A: Initial studies with this compound (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of this compound and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].

Q3: Has the structure-activity relationship (SAR) of this compound been investigated, and if so, what are the key findings?

A: Yes, extensive SAR studies have been conducted on this compound, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that this compound and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].

Q4: What are the potential advantages of this compound compared to existing treatments for prostate cancer?

A: While this compound is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, this compound sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, this compound has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。